(2-Chlorooxazol-4-YL)methanol

Overview

Description

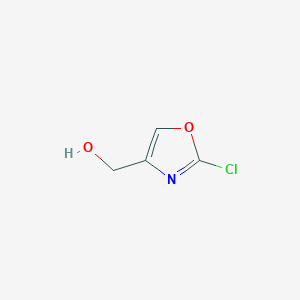

(2-Chlorooxazol-4-YL)methanol is a heterocyclic compound featuring an oxazole ring substituted with a chlorine atom at position 2 and a hydroxymethyl (-CH₂OH) group at position 4. Its molecular formula is C₄H₄ClNO₂, with a molecular weight of 133.53 g/mol. The oxazole core is a five-membered aromatic ring containing one oxygen and one nitrogen atom, which confers unique electronic properties and reactivity. The hydroxymethyl group provides a site for further functionalization, such as esterification or oxidation, making the compound a versatile intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorooxazol-4-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chloroacetyl chloride with glycine, followed by cyclization to form the oxazole ring. The resulting intermediate is then reduced to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. Advanced techniques such as continuous flow synthesis and catalytic processes may be utilized to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: (2-Chlorooxazol-4-YL)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to form the corresponding oxazole derivative without the chloro substituent.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.

Major Products Formed:

- Oxidation products include (2-Chlorooxazol-4-YL)aldehyde and (2-Chlorooxazol-4-YL)carboxylic acid.

- Reduction products include oxazole derivatives without the chloro substituent.

- Substitution products vary depending on the nucleophile used, resulting in a wide range of functionalized oxazole derivatives .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

(2-Chlorooxazol-4-YL)methanol serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives, making it a crucial building block in organic chemistry. For instance, it can be utilized in the synthesis of oxazole derivatives that have potential applications in pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form substituted oxazoles |

| Coupling Reactions | Used in Suzuki or Heck reactions to form biaryl compounds |

| Functionalization | Can be functionalized to introduce various substituents for diverse applications |

Biological Applications

Antimicrobial and Anticancer Activity

Research has indicated that oxazole derivatives exhibit significant biological activity. For example, some studies have shown that derivatives of this compound demonstrate antimicrobial properties against various pathogens and anticancer activity against specific cancer cell lines.

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of oxazole derivatives, several compounds derived from this compound were tested against cancer cell lines. The results indicated that certain derivatives exhibited potent inhibition of cell proliferation, suggesting their potential as therapeutic agents.

| Compound | Cell Line Tested | Inhibition (%) at 10 µM |

|---|---|---|

| Derivative A | SNB-19 | 65.12 |

| Derivative B | NCI-H460 | 55.61 |

| Derivative C | SNB-75 | 54.68 |

Medicinal Chemistry

Drug Development Potential

The structural features of this compound make it an attractive candidate for drug development. Its derivatives have been explored for their potential therapeutic effects, particularly in treating infections and cancers.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound can be utilized in the production of specialty chemicals. Its ability to undergo various chemical transformations makes it suitable for synthesizing materials with specific properties required in manufacturing processes.

Mechanism of Action

The mechanism of action of (2-Chlorooxazol-4-YL)methanol involves its interaction with specific molecular targets. The chloro group and the oxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Oxazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Oxazole Ring) | Functional Group |

|---|---|---|---|---|---|

| (2-Chlorooxazol-4-YL)methanol | Not provided | C₄H₄ClNO₂ | 133.53 | Cl (Position 2) | -CH₂OH |

| (2-Methyloxazol-4-yl)methanol | 141567-53-5 | C₅H₇NO₂ | 113.11 | CH₃ (Position 2) | -CH₂OH |

| (2-(4-Chlorophenyl)oxazol-4-YL)methanamine | 81935-22-0 | C₁₀H₉ClN₂O | 208.45 | 4-Cl-C₆H₄ (Position 2) | -CH₂NH₂ |

Key Observations:

Substituent Effects: The chlorine atom in this compound increases the ring’s electron-withdrawing character compared to the methyl group in (2-Methyloxazol-4-yl)methanol. This difference may enhance electrophilic substitution reactivity in the former . The 4-chlorophenyl substituent in (2-(4-Chlorophenyl)oxazol-4-YL)methanamine introduces steric bulk and lipophilicity, which could improve membrane permeability in biological systems .

Functional Group Differences :

- The -CH₂OH group in the target compound and its methyl-substituted analog allows for hydrogen bonding and solubility in polar solvents. In contrast, the -CH₂NH₂ group in the methanamine derivative enables participation in Schiff base formation or salt bridges, broadening its utility in drug design .

Table 2: Comparative Physicochemical Data

Key Observations:

- Solubility : The methyl-substituted analog’s higher purity (96%) and smaller size suggest better aqueous solubility compared to the chlorinated derivative, which may require polar aprotic solvents (e.g., DMF or DMSO) .

- Synthetic Scalability: (2-Methyloxazol-4-yl)methanol is commercially available in gram quantities, indicating robust synthetic protocols. In contrast, the target compound’s synthesis may require specialized conditions (e.g., low-temperature DIBAL-H reductions) .

Biological Activity

(2-Chlorooxazol-4-YL)methanol, a compound with the CAS number 706789-06-2, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

- Chemical Formula: C₅H₄ClN₃O

- Molecular Weight: 159.56 g/mol

- Functional Groups: Contains a chloro substituent and a hydroxymethyl group, which are crucial for its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that it may serve as a potential candidate for developing new antimicrobial agents. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival .

Anticancer Properties

The compound has also shown promise in anticancer applications. Preliminary in vitro studies demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. These findings suggest that it may inhibit tumor growth by promoting programmed cell death in malignant cells .

-

Inhibition of Janus Kinase (JAK) Pathways:

- The compound has been identified as a potential inhibitor of Janus Kinase 1 (JAK1), which plays a critical role in cytokine signaling pathways involved in inflammation and immune responses. By inhibiting JAK1, this compound may modulate immune responses and reduce inflammation, making it relevant for treating autoimmune diseases .

- Reactive Oxygen Species (ROS) Generation:

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, showcasing its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Study 2: Anticancer Activity

In vitro assays conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM for breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-chlorooxazol-4-yl)methanol, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, refluxing precursors (e.g., amino acids or hydrazine hydrate) in ethanol/water mixtures (8–12 hours) followed by ice-water quenching and recrystallization improves yield . Key variables to optimize include solvent polarity (ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry of reactants. Purification via column chromatography or recrystallization is critical to isolate the product from byproducts .

Q. How can this compound be characterized to confirm its structural integrity?

- Methodological Answer : Use a combination of techniques:

- X-ray crystallography (via SHELXL refinement) to resolve bond angles and confirm the chloro-oxazole moiety .

- NMR spectroscopy (¹H/¹³C) to verify the methanol (-CH₂OH) and aromatic proton environments.

- High-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference with PubChem data (e.g., InChI keys, IUPAC naming conventions) ensures accuracy .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors or dust.

- Waste Disposal : Segregate organic waste and avoid drain disposal. Store in sealed containers for professional hazardous waste management .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The chloro group at the 2-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed reactions with aryl boronic acids proceed via oxidative addition at the C-Cl bond. Monitor reaction progress using TLC or LC-MS, and optimize ligand choice (e.g., XPhos) to enhance catalytic efficiency .

Q. How can computational tools predict the stability and synthetic accessibility of derivatives of this compound?

- Methodological Answer : Employ databases like REAXYS, Pistachio, or BKMS_METABOLIC for retrosynthetic analysis. Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model transition states to predict regioselectivity in substitution reactions. Template-based scoring in tools like Pistachio_RINGBREAKER prioritizes feasible routes .

Q. How should researchers address contradictory data in the biological activity of this compound derivatives?

- Methodological Answer : Apply triangulation:

- Experimental Reproducibility : Validate assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature).

- Statistical Analysis : Use ANOVA or t-tests to identify outliers in dose-response curves.

- Structural Comparison : Cross-check with analogs (e.g., 2-butyl-5-chloroimidazole-4-methanol) to isolate substituent-specific effects .

Q. Key Notes

- Avoid commercial sources like BenchChem; prioritize PubChem or CAS Common Chemistry for structural validation .

- For advanced mechanistic studies, combine experimental data (e.g., kinetic isotope effects) with DFT modeling .

- Contradictions in biological data require rigorous statistical validation and structural analog comparisons .

Properties

IUPAC Name |

(2-chloro-1,3-oxazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO2/c5-4-6-3(1-7)2-8-4/h2,7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMQMGKNKSNKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463985 | |

| Record name | (2-CHLOROOXAZOL-4-YL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706789-06-2 | |

| Record name | 2-Chloro-4-oxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706789-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-CHLOROOXAZOL-4-YL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.